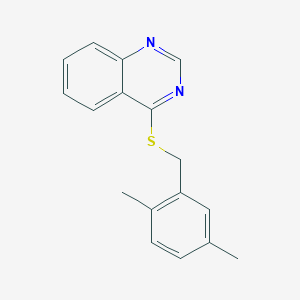

4-((2,5-Dimethylbenzyl)thio)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2,5-Dimethylbenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a quinazoline core with a 2,5-dimethylbenzylthio substituent, which may impart unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 4-((2,5-Dimethylbenzyl)thio)quinazoline, can be achieved through various methods. Common synthetic routes include:

Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.

Metal-mediated reaction: Metal catalysts, such as palladium or copper, are used to facilitate the formation of the quinazoline core.

Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and yields.

Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.

Industrial Production Methods

Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used for industrial production of this compound may vary depending on the desired scale and application.

Análisis De Reacciones Químicas

Types of Reactions

4-((2,5-Dimethylbenzyl)thio)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound 4-((2,5-Dimethylbenzyl)thio)quinazoline is anticipated to exhibit similar effects based on the structure-activity relationships observed in related compounds.

- Mechanism of Action : Quinazolines are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. For instance, several quinazoline derivatives have shown potent activity against various cancer cell lines, including breast and lung cancers. A study indicated that certain quinazoline derivatives displayed IC50 values as low as 0.096 μM against EGFR inhibition .

- Case Studies : In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For example, a series of synthesized quinazolines were tested against MDA-MB231 and HeLa cell lines, showing significant cytotoxicity .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has also been explored extensively.

- Activity Against Pathogens : Compounds with similar structures have shown efficacy against both gram-positive and gram-negative bacteria. For instance, a series of quinazoline derivatives exhibited broad-spectrum antibacterial activity .

- Mechanism : The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Specific modifications in the quinazoline structure enhance its binding affinity to bacterial targets, leading to increased potency.

Anti-inflammatory Effects

Quinazolines have been identified as potential anti-inflammatory agents.

- Research Findings : Studies have reported that certain quinazoline derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds designed with specific substitutions on the quinazoline ring demonstrated enhanced anti-inflammatory effects compared to standard treatments like indomethacin .

- Clinical Relevance : The anti-inflammatory properties make these compounds candidates for treating conditions like arthritis and other inflammatory diseases.

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, quinazolines are being investigated for additional therapeutic roles:

- Antidiabetic Activity : Some studies suggest that quinazoline derivatives can inhibit enzymes related to carbohydrate metabolism, such as alpha-amylase and alpha-glucosidase, which are crucial in managing diabetes .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective properties of certain quinazolines against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | EGFR inhibition; apoptosis induction | IC50 values as low as 0.096 μM against EGFR |

| Antimicrobial | Disruption of cell wall synthesis | Broad-spectrum activity against various pathogens |

| Anti-inflammatory | Inhibition of inflammatory mediators | Enhanced effects compared to standard treatments |

| Antidiabetic | Inhibition of carbohydrate-metabolizing enzymes | Effective in reducing blood glucose levels |

| Neuroprotective | Modulation of neuronal survival pathways | Potential benefits in neurodegenerative conditions |

Mecanismo De Acción

The mechanism of action of 4-((2,5-Dimethylbenzyl)thio)quinazoline depends on its specific biological target. Quinazoline derivatives are known to interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA replication and transcription.

Comparación Con Compuestos Similares

4-((2,5-Dimethylbenzyl)thio)quinazoline can be compared with other quinazoline derivatives, such as:

4-Aminoquinazoline: Known for its anticancer properties.

4-Chloroquinazoline: Used as an intermediate in the synthesis of pharmaceuticals.

4-Methylquinazoline: Exhibits antimicrobial activity.

The unique feature of this compound is the presence of the 2,5-dimethylbenzylthio substituent, which may impart distinct chemical and biological properties compared to other quinazoline derivatives.

Actividad Biológica

4-((2,5-Dimethylbenzyl)thio)quinazoline is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core substituted with a thioether group. This structural modification is significant as it influences the compound's biological activity and pharmacokinetic properties.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. This inhibition can lead to altered cellular functions such as apoptosis and proliferation.

- Receptor Modulation : It interacts with receptors that are crucial for cancer cell growth and survival, potentially blocking pathways that promote tumorigenesis.

- Gene Expression : The compound can modulate the expression of genes associated with inflammation and cancer progression.

Anticancer Properties

Several studies have indicated that quinazoline derivatives exhibit significant anticancer activity. For instance:

- In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values indicate potent activity against these cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Quinazoline derivatives have shown efficacy against a range of bacterial and fungal pathogens. In particular, this compound has demonstrated significant inhibitory effects on microbial growth.

Anti-inflammatory Effects

Quinazolines possess anti-inflammatory properties by inhibiting key inflammatory mediators:

- NF-κB Pathway : Research indicates that this compound may inhibit the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines .

Case Studies

-

Study on Anticancer Activity :

A study utilizing molecular docking techniques revealed that this compound has a favorable binding affinity to targets involved in cancer progression. The results suggested potential for development as an anticancer agent . -

Antimicrobial Evaluation :

In another study assessing antimicrobial efficacy, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Propiedades

IUPAC Name |

4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKFLMAJIMEESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.